molecular formula C22H21N5O2S B2495707 N-(2-ethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852375-61-2

N-(2-ethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No. B2495707
CAS RN: 852375-61-2
M. Wt: 419.5
InChI Key: WCMGJDCLGKGLMR-UHFFFAOYSA-N
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Description

Research into the [1,2,4]triazolo[4,3-b]pyridazine and related families has shown significant pharmaceutical importance due to their varied biological activities. This interest spans across different synthetic routes and potential therapeutic applications, especially in the context of anticancer and antimicrobial activities.

Synthesis Analysis

Synthesis of related compounds often involves multi-step processes, including the use of specific moieties like alkylurea or acetamide groups to achieve desired pharmacological profiles. For example, replacing the acetamide group with alkylurea in certain PI3K inhibitors resulted in compounds with potent antiproliferative activities and reduced toxicity (Wang et al., 2015).

Scientific Research Applications

Anticancer Potential and PI3K Inhibition N-(2-ethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide and its analogs have demonstrated promising anticancer effects through inhibition of PI3Ks, a key regulator in cancer cell growth and survival. Modification of similar compounds by introducing alkylurea moieties has shown to retain antiproliferative activity while significantly reducing acute oral toxicity, making them potent anticancer agents with lower side effects. These findings are crucial for the development of more effective and safer cancer therapies (Xiao-meng Wang et al., 2015).

Antimicrobial Activities Research into compounds with structural similarities to N-(2-ethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has also uncovered significant antimicrobial properties. These studies have led to the synthesis of new analogs that exhibit inhibitory activities against various bacterial and fungal strains, highlighting their potential as foundational structures for developing new antimicrobial agents (G. Kumar et al., 2019).

Insecticidal Assessment Further exploration of similar molecules has revealed their insecticidal capabilities, particularly against agricultural pests like the cotton leafworm, Spodoptera littoralis. This research opens new avenues for the development of environmentally friendly and effective insecticides that could play a significant role in sustainable agriculture (A. Fadda et al., 2017).

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-3-29-18-7-5-4-6-17(18)23-20(28)14-30-21-13-12-19-24-25-22(27(19)26-21)16-10-8-15(2)9-11-16/h4-13H,3,14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMGJDCLGKGLMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

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